molecular formula C19H19N5O4 B11500736 ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate

ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate

Cat. No.: B11500736
M. Wt: 381.4 g/mol
InChI Key: ZYJMKGMCXALCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate is an organic compound that features a tetrazole ring, a methoxyphenyl group, and an ethyl ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylacetonitrile with sodium azide in the presence of a suitable catalyst.

    Acylation: The tetrazole derivative is then acylated with ethyl 4-aminobenzoate using an appropriate acylating agent such as acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the ethyl ester of the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and methoxyphenyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness

Ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile building block in various research and industrial applications.

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-[[2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C19H19N5O4/c1-3-28-19(26)14-4-8-15(9-5-14)20-17(25)12-24-22-18(21-23-24)13-6-10-16(27-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,20,25)

InChI Key

ZYJMKGMCXALCDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.